molecular formula C18H16N4O5 B10997726 (2R)-(4-hydroxyphenyl){[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}ethanoic acid

(2R)-(4-hydroxyphenyl){[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}ethanoic acid

Cat. No.: B10997726
M. Wt: 368.3 g/mol
InChI Key: VYTFPZIOZIJHNA-ZUZCIYMTSA-N
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Description

“Benzotriazinone” , is a fascinating compound with a complex structure. Let’s break it down:

  • The (2R) and (2S) stereoisomers refer to the absolute configuration of the chiral center at position 2.
  • The 4-hydroxyphenyl group contributes to its aromatic character.
  • The benzotriazinone moiety contains a benzene ring fused to a triazine ring, which imparts unique properties.

Preparation Methods

Synthetic Routes::

    Ring Closure Approach:

    Amide Bond Formation:

    Resolution of Stereoisomers:

Industrial Production::
  • Industrial-scale production methods are proprietary and may involve specialized catalysts, reagents, and optimized conditions. Unfortunately, specific details are not publicly available.

Chemical Reactions Analysis

Reactions::

    Oxidation: Benzotriazinone can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the benzotriazinone ring can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone nitrogen or other functional groups.

    Acylation: The amide group can participate in acylation reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.

    Acylation: Acyl chlorides or anhydrides.

Scientific Research Applications

    Medicine: Benzotriazinone derivatives exhibit potential as antitumor agents due to their cytotoxic effects on cancer cells.

    Chemical Biology: Researchers use them as probes to study enzyme inhibition and protein interactions.

    Materials Science: Benzotriazinone-based polymers find applications in coatings, adhesives, and specialty materials.

Mechanism of Action

    Molecular Targets: Benzotriazinone derivatives may interact with enzymes, receptors, or cellular components involved in cancer pathways.

    Pathways: They can modulate cell cycle progression, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

    Uniqueness: Benzotriazinone’s fused benzene-triazine structure sets it apart from other compounds.

    Similar Compounds: Related compounds include benzotriazole, benzotriazine, and benzotriazepine.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C18H16N4O5/c1-10(22-17(25)13-4-2-3-5-14(13)20-21-22)16(24)19-15(18(26)27)11-6-8-12(23)9-7-11/h2-10,15,23H,1H3,(H,19,24)(H,26,27)/t10-,15+/m0/s1

InChI Key

VYTFPZIOZIJHNA-ZUZCIYMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NC(C1=CC=C(C=C1)O)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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